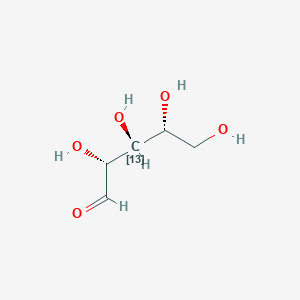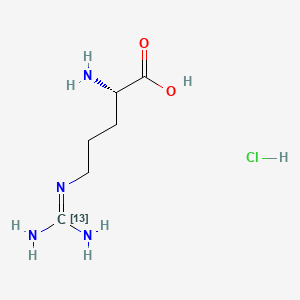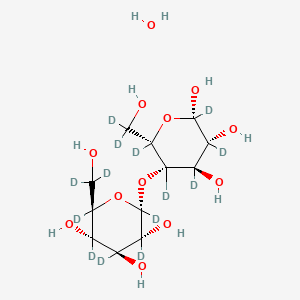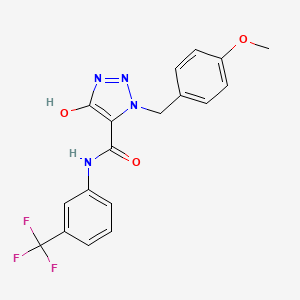
Akr1C3-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Akr1C3-IN-6 is a potent inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is involved in the metabolism of steroids, prostaglandins, and lipid aldehydes. It plays a significant role in various cancers, including prostate, breast, and endometrial cancers, by promoting cell proliferation and resistance to chemotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Akr1C3-IN-6 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly used in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
Akr1C3-IN-6 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
Akr1C3-IN-6 has a wide range of scientific research applications, including:
Mécanisme D'action
Akr1C3-IN-6 exerts its effects by selectively inhibiting the activity of AKR1C3. This inhibition disrupts the conversion of weak androgens, estrone, and prostaglandin D2 into their more potent forms, thereby reducing the proliferation and survival of cancer cells. The molecular targets and pathways involved include the androgen receptor signaling pathway and the prostaglandin synthesis pathway .
Comparaison Avec Des Composés Similaires
Akr1C3-IN-6 is unique in its high selectivity and potency as an AKR1C3 inhibitor. Similar compounds include:
Stylopine: A natural product with inhibitory activity against AKR1C3.
OBI-3424: A prodrug activated by AKR1C3 to form a potent DNA-alkylating agent.
ACHM-025: Another AKR1C3-activated prodrug with efficacy against T-cell acute lymphoblastic leukemia.
These compounds share the common feature of targeting AKR1C3 but differ in their chemical structures, mechanisms of activation, and specific applications .
Propriétés
Formule moléculaire |
C18H15F3N4O3 |
|---|---|
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
5-hydroxy-3-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C18H15F3N4O3/c1-28-14-7-5-11(6-8-14)10-25-15(17(27)23-24-25)16(26)22-13-4-2-3-12(9-13)18(19,20)21/h2-9,27H,10H2,1H3,(H,22,26) |
Clé InChI |
IMCLZLUHJZCWCW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(=C(N=N2)O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)](/img/structure/B12408414.png)

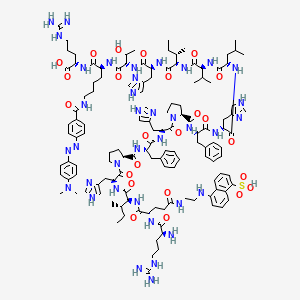
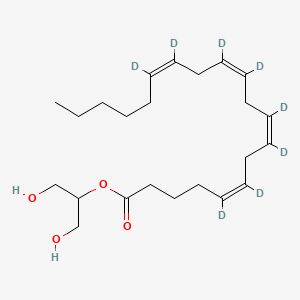

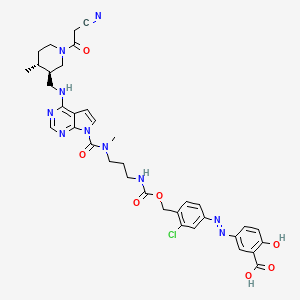
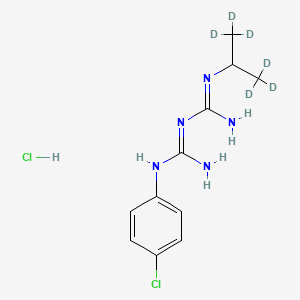

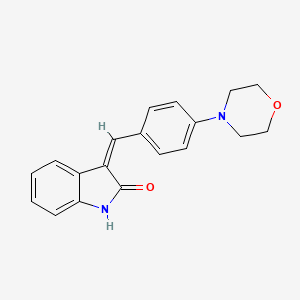
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)

